
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring through a process known as azide-alkyne Huisgen cycloaddition, which is a type of click chemistry . The chloromethyl and 2-fluoro-5-methylphenyl groups would likely be introduced in separate steps, either before or after the formation of the triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which would contribute to its aromaticity and stability. The electronegative chlorine and fluorine atoms would create polar bonds with their attached carbon atoms, potentially leading to interesting chemical properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could undergo nucleophilic substitution reactions, and the 2-fluoro-5-methylphenyl group, which could participate in electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the chloromethyl and 2-fluoro-5-methylphenyl groups could increase its polarity, potentially making it more soluble in polar solvents . The aromatic 1,2,3-triazole ring could contribute to its stability and resistance to degradation .
Scientific Research Applications
Intermolecular Interactions
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole and its derivatives have been extensively studied for their intermolecular interactions. These compounds exhibit a variety of interactions such as C–H⋯O, C–H⋯SC, C–H⋯π, C–H⋯X (X = –F, –Cl), π⋯π, and lp⋯π interactions, crucial for their biological activity. The nature and energetics of these interactions were characterized using PIXEL and supported by ab initio quantum mechanical calculations, providing insights into the nature of lp⋯π interactions (Shukla et al., 2014).
Crystallography and Structural Analysis
The crystallography of triazole derivatives has been a significant area of research. The synthesis, spectroscopic, and X-ray characterization of these compounds reveal their self-assembled dimer formations in solid-state establishing two symmetrically equivalent O⋯π-hole tetrel bonding interactions. This structural arrangement is crucial for understanding the compound's reactivity and interaction with other molecules (Ahmed et al., 2020).
Synthesis and Biological Activity
Synthesis methods and biological activity of triazole derivatives are well-documented. Novel triazolo[4,3-b][1,2,4,5]tetrazines and triazolo[4,3-b][1,2,4]triazines synthesized from heterocyclization of triazoles have shown significant antibacterial, antifungal, and anti-inflammatory activities, making them potential candidates for new drug development (El-Reedy & Soliman, 2020).
Energetic Materials Research
Triazole derivatives are pivotal in the synthesis of energetic materials. The synthesis strategies and properties like thermal stability and density of triazolyl-functionalized energetic salts were characterized, showcasing the importance of these compounds in material sciences and engineering applications (Wang et al., 2007).
Safety and Hazards
properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c1-7-2-3-9(12)10(4-7)15-6-8(5-11)13-14-15/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZCGTJODNXQAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-(2-fluoro-5-methylphenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




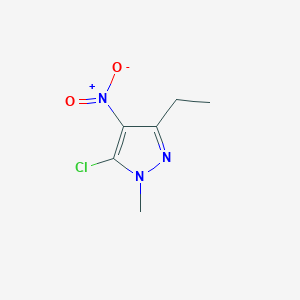
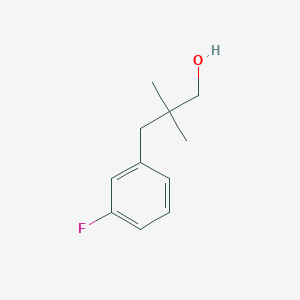
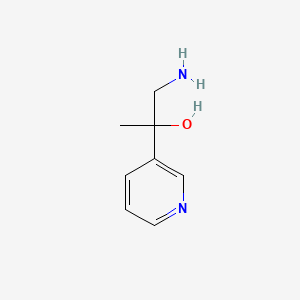
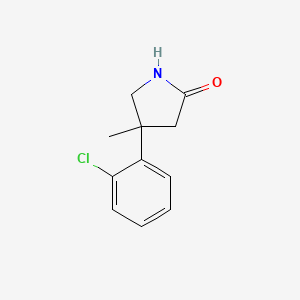
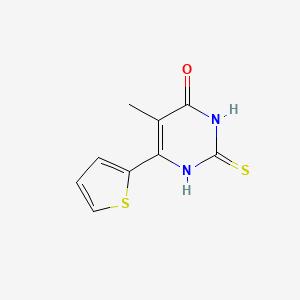
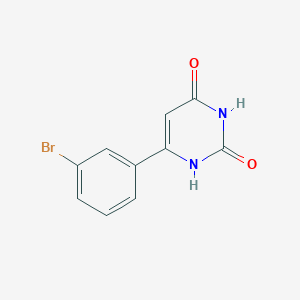
![3-cyclopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1467047.png)

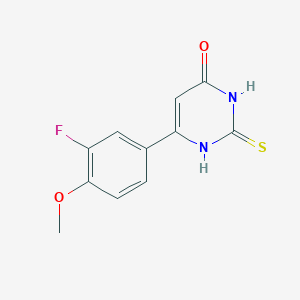
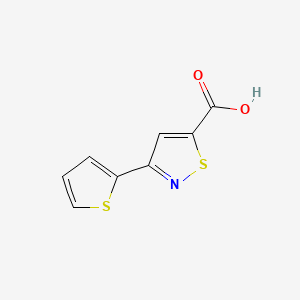


![2-(Azetidine-3-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1467056.png)